molecular formula C14H9N B074561 9H-Fluorene-9-carbonitrile CAS No. 1529-40-4

9H-Fluorene-9-carbonitrile

Cat. No. B074561
CAS RN: 1529-40-4
M. Wt: 191.23 g/mol
InChI Key: CJVMCKCMPQEKPZ-UHFFFAOYSA-N
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Description

9H-Fluorene-9-carbonitrile, a polycyclic aromatic hydrocarbon, has attracted significant interest due to its unique molecular structure and properties. The compound is a derivative of fluorene, distinguished by the presence of a carbonitrile group at the 9-position, which imparts distinct chemical and physical characteristics.

Synthesis Analysis

The synthesis of 9H-Fluorene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated by Xu et al. (2015), who developed an efficient method for synthesizing 9H-fluorene derivatives through the cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls, yielding high purity products under mild conditions (Xu et al., 2015). Another unconventional synthesis route involves the gas-phase reaction of benzyl and phenyl radicals, leading to the specific formation of 9H-fluorene, highlighting a radical-radical reaction mechanism that offers insights into molecular growth processes in high-temperature environments (He et al., 2022).

Molecular Structure Analysis

The molecular structure of 9H-Fluorene derivatives has been extensively studied, with X-ray diffraction techniques revealing the planar arrangement and perpendicular orientation of substituent groups relative to the fluorene core. For instance, Hu (2013) synthesized 9,9-dipropionitrilefluorene and determined its crystal structure, showcasing the nearly coplanar configuration of the fluorene system and the perpendicular orientation of the propionitrile groups (Hu, 2013).

Chemical Reactions and Properties

9H-Fluorene-9-carbonitrile participates in various chemical reactions, including photo-induced coupling reactions, demonstrating its reactivity and potential for functionalization. Jiang et al. (2002) reported a novel photo-induced coupling reaction of 9-fluorenylidenemalononitrile with 10-methyl-9,10-dihydroacridine, resulting in a unique coupling product characterized by X-ray crystallography (Jiang et al., 2002).

Scientific Research Applications

  • Environmental Biodegradation : Grifoll et al. (1992) studied an Arthrobacter sp. strain F101 that can degrade fluorene. They found that this bacterium could use fluorene as its sole carbon and energy source, leading to the formation of several metabolites like 9-fluorenol, 9H-fluoren-9-one, and 3,4-dihydrocoumarin. This research contributes to understanding the biodegradation of fluorene and its environmental applications (Grifoll, Casellas, Bayona, & Solanas, 1992).

  • Photovoltaic Properties : Lin et al. (2018) explored the photovoltaic properties of fluorene-based conjugated polymers. They synthesized donor–acceptor conjugated polymers by copolymerizing substituted 9H-fluorenes with triazoloquinoxaline, revealing that different carbon hybridizations in 9H-fluorene affect the absorption, energy levels, and photovoltaic performance of these polymers (Lin, Wei, Li, Lu, Hai, Li, & Tang, 2018).

  • Chemical Reactions and Synthesis : Gomaa and Döpp (1998) reported the formation of novel spiro[fluorene-9,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-carbonitriles from the reaction of N1,N2-diarylacetamidines with (2,4,7-trinitro-9H-fluoren-9-ylidene)propanedinitriles (Gomaa & Döpp, 1998).

  • Organic Light-Emitting Diodes (OLEDs) : Deng et al. (2013) designed and synthesized small-molecular compounds incorporating 9H-Fluorene-9-carbonitrile for use in blue phosphorescent OLEDs. These materials demonstrated high efficiencies and a slow efficiency roll-off, indicating their potential in OLED applications (Deng, Li, Wang, & Wu, 2013).

  • Solar Energy Applications : Cho et al. (2007) described a synthetic route to 9,9-dioctyl-9H-fluorene, which was used in light-emitting devices. The study demonstrated that polyfluorenes prepared from these monomers exhibited minimal green emission, which is significant for their application in solar energy and light-emitting devices (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).

  • Drug Development : Kojima, Oisaki, and Kanai (2014) developed a method for synthesizing various 9-fluorenones through aerobic CH oxidation of 9H-fluorenes. This method is relevant for developing new pharmaceutical compounds and intermediates (Kojima, Oisaki, & Kanai, 2014).

properties

IUPAC Name

9H-fluorene-9-carbonitrile
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVMCKCMPQEKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165153
Record name 9H-Fluorene-9-carbonitrile
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-9-carbonitrile

CAS RN

1529-40-4
Record name 9H-Fluorene-9-carbonitrile
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Record name 9H-Fluorene-9-carbonitrile
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Record name 9-Cyanofluorene
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Record name 9H-Fluorene-9-carbonitrile
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Record name 9H-fluorene-9-carbonitrile
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Synthesis routes and methods

Procedure details

100 ml (1.37 mol) of thionyl chloride are added to 21.0 g (0.10 mol) of fluorene-9-carboxylic acid and the mixture is refluxed for about 90 minutes. The excess thionyl chloride is evaporated off on a vacuum rotary evaporator. The residue is taken up three times with about 50 ml of toluene each time and the mixture evaporated on a vacuum rotary evaporator. The oily residue is added in portions to a mixture of about 1 kg of ice and 240 ml of concentrated ammonia solution. The fluorene-9-carboxylic acid amide which has precipitated is filtered off, washed with water and dried under a high vacuum. The dried fluorene-9-carboxylic acid amide is then added to 160 ml (1.75 mol) of phosphorus oxychloride and the mixture is refluxed for about 2 hours. The reaction mixture is cooled and concentrated on a vacuum rotary evaporator. The residue is taken up in toluene and the mixture is washed with water. The organic phases are combined, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Crystallization of the residue from cyclohexane gives 12.4 g (65%) of 9-cyano-fluorene, melting point 152°-154° C. (compound (101), Table 1).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Vallejos, P Estévez, FC García, F Serna… - researchgate.net
… of the model 9-(dicyanomethyl)-9H-fluorene-9-carbonitrile … Synthesis of 9-(dicyanomethyl)-9H-fluorene-9-carbonitrile (11… The product 9(dicyanomethyl)-9H-fluorene-9-carbonitrile was …
Number of citations: 2 www.researchgate.net
K Benhabib, P Faure, M Sardin, MO Simonnot - Fuel, 2010 - Elsevier
Most often, only TOC and the concentrations of the 16 PAHs of the US EPA list are monitored in contaminated soils of former coking plants or MGPs. The objective of the present study …
Number of citations: 54 www.sciencedirect.com
JW Hulshof, HF Vischer, MHP Verheij… - Bioorganic & medicinal …, 2006 - Elsevier
… )-9H-fluorene-9-carbonitrile as a yellow solid. The crude product was used without further purification. (ii) Following method A using crude 9-(3-chloropropyl)-9H-fluorene-9-carbonitrile (…
Number of citations: 53 www.sciencedirect.com
Q Elliott, IV Alabugin - The Journal of Organic Chemistry, 2023 - ACS Publications
AIBN is a convenient electrophilic cyanation reagent for transforming ArLi into ArCN under mild conditions. The addition/fragmentation cascade is controlled by Li···N chelation in which …
Number of citations: 1 pubs.acs.org
S Xiong, J Zhuo, B Zhang, Q Yao - Journal of Analytical and Applied …, 2013 - Elsevier
Sewage sludge samples with moisture contents of 0%, 31%, 47% and 80% were pyrolyzed at 1000 C in a tubular furnace to evaluate the effect of moisture content on the pyrolysis …
Number of citations: 112 www.sciencedirect.com
MJ Robarge, SM Husbands, A Kieltyka… - Journal of medicinal …, 2001 - ACS Publications
The dopamine D 3 receptor subtype has been recently targeted as a potential neurochemical modulator of the behavioral actions of psychomotor stimulants, such as cocaine. However, …
Number of citations: 105 pubs.acs.org
NSB Mazlan - 2020 - search.proquest.com
Electrodes with low work functions (WF) are required to efficiently inject electrons into semiconductor devices. However, when the work function drops below about 4 eV, the electrode …
Number of citations: 2 search.proquest.com
E Ikeda, JC Mackie - Journal of analytical and applied pyrolysis, 1995 - Elsevier
The thermal decomposition of two coal model compounds, pyridine and 2-picoline, has been studied in a completely stirred fused-silica reactor over the temperature range 1060–1240 …
Number of citations: 53 www.sciencedirect.com
L Li - 2008 - search.proquest.com
In this thesis, we designed and synthesized multivalent and self-assembled small molecules to explore their potential therapeutic applications. We first focused on vancomycin because …
Number of citations: 2 search.proquest.com
P Orecchia - 2020 - depositonce.tu-berlin.de
Diese Arbeit ist der Entwicklung neuer Surrogate für Transferreaktionen von gefährlichen Chemikalien wie Diwasserstoff, Hydrosilanen und Cyanwasserstoff gewidmet, die neue …
Number of citations: 3 depositonce.tu-berlin.de

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